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Compound of Interest

Compound Name:
4-Acetoxy-4'-T-

butylbenzophenone

CAS No.: 890099-70-4

Cat. No.: B1292302

Get Quote

Abstract & Introduction
4-Acetoxy-4'-tert-butylbenzophenone is a specialized benzophenone derivative often utilized as

a "caged" precursor to UV-absorbing hydroxybenzophenones or as a probe in photo-Fries

rearrangement studies. While the parent compound, 4-hydroxy-4'-tert-butylbenzophenone, is a

potent UV-A/UV-B absorber, the acetoxy-protected variant improves solubility in non-polar

polymer matrices and allows for controlled release of the active chromophore upon UV

exposure or hydrolysis.

This application note details a robust, three-step synthetic route designed for research-scale

production (10–50 g). Unlike direct acylation of phenols, which suffers from ester cleavage or

ring-position ambiguity, this protocol utilizes a Friedel-Crafts acylation of anisole followed by

regioselective demethylation and acetylation. This ensures exclusive para-para' substitution

and high purity.

Retrosynthetic Analysis
The target molecule is assembled via the following disconnection logic:
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Target: 4-Acetoxy-4'-tert-butylbenzophenone.

Precursor: 4-Hydroxy-4'-tert-butylbenzophenone (revealed by ester hydrolysis).

Key Intermediate: 4-Methoxy-4'-tert-butylbenzophenone (stable Friedel-Crafts product).

Starting Materials: 4-tert-Butylbenzoyl chloride + Anisole.

Safety & Handling (Critical)
Aluminum Chloride (AlCl₃): Water-reactive.[1] Releases HCl gas upon exposure to moisture.

Handle in a fume hood under inert atmosphere.

Boron Tribromide (BBr₃): Pyrophoric and violently reacts with water/alcohols. Use only in dry

solvents (DCM) under Nitrogen/Argon.

4-tert-Butylbenzoyl Chloride: Corrosive lachrymator. Causes severe skin burns.[1]

General: All reactions must be performed in a functioning fume hood. Wear chemical-

resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

Experimental Protocol
Stage 1: Synthesis of 4-Methoxy-4'-tert-
butylbenzophenone
Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (

)

Reagents & Materials
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Reagent MW ( g/mol ) Equiv.[2][3][4][5][6] Quantity

4-tert-Butylbenzoyl

chloride
196.67 1.0 19.7 g (100 mmol)

Anisole 108.14 1.1 11.9 g (110 mmol)

Aluminum Chloride

(AlCl₃)
133.34 1.2 16.0 g (120 mmol)

Dichloromethane

(DCM)
Solvent - 200 mL

HCl (1M) Quench - 300 mL

Procedure
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and nitrogen inlet.

Solvation: Charge the flask with AlCl₃ (16.0 g) and dry DCM (100 mL). Cool the suspension

to 0°C using an ice bath.

Acyl Chloride Addition: Dissolve 4-tert-Butylbenzoyl chloride (19.7 g) in DCM (50 mL) and

add dropwise to the AlCl₃ suspension over 20 minutes. The mixture will turn yellow/orange

as the acylium ion complex forms.

Substrate Addition: Dissolve Anisole (11.9 g) in DCM (50 mL) and add dropwise to the

reaction mixture at 0–5°C. Note: Anisole is activated; addition must be slow to prevent

exotherm.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor

by TLC (Hexane/EtOAc 9:1).

Quench: Pour the reaction mixture slowly into a beaker containing ice/HCl (300 mL) with

vigorous stirring. The organic layer should separate.[7]

Workup: Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash

with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.

Expected Yield: 85–90%

Data: 1H NMR should show a methoxy singlet (~3.8 ppm) and tert-butyl singlet (~1.3

ppm).

Stage 2: Demethylation to 4-Hydroxy-4'-tert-
butylbenzophenone
Reaction Type: Ether Cleavage Reagent: Boron Tribromide (BBr₃) is preferred for high yield,

though Pyridine Hydrochloride (200°C melt) is a greener alternative.

Reagents & Materials
Reagent MW ( g/mol ) Equiv.[2][3][4][5][6] Quantity

Intermediate (Stage 1) 268.35 1.0 13.4 g (50 mmol)

BBr₃ (1M in DCM) 250.52 2.5 125 mL (125 mmol)

Dichloromethane

(anhydrous)
Solvent - 100 mL

Procedure
Setup: Dry a 500 mL flask under Argon. Add 4-Methoxy-4'-tert-butylbenzophenone (13.4 g)

and dry DCM (100 mL). Cool to -78°C (Dry ice/Acetone).

Addition: Add BBr₃ solution (125 mL) dropwise via syringe or cannula. Caution: BBr₃ fumes

are toxic.

Reaction: Allow the mixture to warm to RT overnight. The solution will darken.

Quench: Cool to 0°C. Very slowly add Methanol (20 mL) to quench excess borane, followed

by water (100 mL).

Workup: Separate the organic layer. Extract aqueous phase with DCM.[2] Wash combined

organics with NaHCO₃ (sat.) to remove boric acid residues. Dry (MgSO₄) and concentrate.
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Purification: Recrystallize from Toluene/Heptane.

Expected Yield: 90–95%

Characterization: Disappearance of methoxy peak in NMR; appearance of broad phenolic

-OH (~9-10 ppm).

Stage 3: Acetylation to 4-Acetoxy-4'-tert-
butylbenzophenone (Target)
Reaction Type: Esterification

Reagents & Materials
Reagent MW ( g/mol ) Equiv.[2][3][4][5][6] Quantity

Hydroxy Intermediate 254.32 1.0 10.2 g (40 mmol)

Acetic Anhydride 102.09 2.0 8.2 g (7.6 mL)

Pyridine Solvent/Base - 40 mL

DMAP Catalyst 0.05 0.24 g

Procedure
Reaction: In a 100 mL round-bottom flask, dissolve 4-Hydroxy-4'-tert-butylbenzophenone

(10.2 g) in Pyridine (40 mL).

Addition: Add Acetic Anhydride (7.6 mL) and DMAP (0.24 g).

Conditions: Stir at RT for 3 hours. (TLC: Hexane/EtOAc 8:2; Product R_f > Starting Material).

Workup: Pour the mixture into Ice/Water (200 mL) containing HCl (50 mL) to neutralize

pyridine. A solid precipitate should form.

Isolation: Filter the solid. Wash thoroughly with water to remove pyridine salts.

Purification: Recrystallize from Ethanol or Methanol.
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Final Yield: >90%

Appearance: White crystalline solid.[8][9]

Visual Workflows
Synthetic Pathway

4-tert-Butylbenzoyl
Chloride

Step 1: Friedel-Crafts
(AlCl3, DCM)

Anisole

4-Methoxy-4'-tert-
butylbenzophenone

 85% Yield Step 2: Demethylation
(BBr3, -78°C)

4-Hydroxy-4'-tert-
butylbenzophenone

 95% Yield Step 3: Acetylation
(Ac2O, Pyridine)

TARGET:
4-Acetoxy-4'-tert-

butylbenzophenone

 >90% Yield

Click to download full resolution via product page

Caption: Three-stage linear synthesis ensuring regioselectivity and high purity.

Mechanism of Action (Step 1)

Acyl Chloride

Acylium Ion Complex
[R-C≡O]+ [AlCl4]-

 Lewis Acid Activation

AlCl3

Sigma Complex
(Intermediate)

 + Anisole (Para-attack)

Anisole
(Nucleophile)

Product + HCl

 Aromatization
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Caption: Electrophilic Aromatic Substitution mechanism via Acylium Ion intermediate.

Characterization Data (Expected)
Technique Parameter

Expected Signal /
Value

Assignment

1H NMR 1.35 ppm Singlet (9H) tert-Butyl group

2.30 ppm Singlet (3H) Acetoxy (-OCOCH₃)

7.20 - 7.80 ppm Multiplets (8H)
Aromatic Protons

(AA'BB' systems)

IR ~1760 cm⁻¹ C=O (Ester)

~1650 cm⁻¹
C=O (Benzophenone

ketone)

MS m/z 296.36 [M+] Molecular Ion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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